Boc-3-fluoro-DL-tyrosine Boc-3-fluoro-DL-tyrosine
Brand Name: Vulcanchem
CAS No.: 221077-78-7
VCID: VC5403559
InChI: InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O
Molecular Formula: C14H18FNO5
Molecular Weight: 299.298

Boc-3-fluoro-DL-tyrosine

CAS No.: 221077-78-7

Cat. No.: VC5403559

Molecular Formula: C14H18FNO5

Molecular Weight: 299.298

* For research use only. Not for human or veterinary use.

Boc-3-fluoro-DL-tyrosine - 221077-78-7

Specification

CAS No. 221077-78-7
Molecular Formula C14H18FNO5
Molecular Weight 299.298
IUPAC Name 3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)
Standard InChI Key PIDYYTCMUSVKTJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O

Introduction

Chemical Structure and Synthesis

Structural Characteristics

Boc-3-fluoro-DL-tyrosine (C14H18FNO5\text{C}_{14}\text{H}_{18}\text{FNO}_{5}, molecular weight 299.30 g/mol) is synthesized by modifying the tyrosine backbone. Key features include:

  • Boc protection: The tert-butoxycarbonyl group shields the amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions .

  • Fluorine substitution: A fluorine atom at the 3-position of the phenyl ring alters electronic properties and steric interactions compared to native tyrosine .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC14H18FNO5\text{C}_{14}\text{H}_{18}\text{FNO}_{5}
Melting PointNot reported (dec. >200°C)
SolubilitySoluble in DMSO, methanol, DMF
Storage Conditions2–8°C under inert atmosphere

Synthesis Methods

The synthesis involves two primary steps:

  • Fluorination of Tyrosine: 3-Fluoro-DL-tyrosine is prepared via electrophilic aromatic substitution or enzymatic halogenation .

  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture with triethylamine as a base .

Reaction Scheme:

3-Fluoro-DL-tyrosine+Boc2OEt3NBoc-3-fluoro-DL-tyrosine+CO2\text{3-Fluoro-DL-tyrosine} + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{Boc-3-fluoro-DL-tyrosine} + \text{CO}_2

This method yields the Boc-protected derivative in ~50–70% purity, requiring HPLC purification for biomedical applications .

Biochemical Applications

Protein Biosynthesis Studies

Boc-3-fluoro-DL-tyrosine is incorporated into proteins via SPPS or nonsense suppression mutagenesis to study:

  • Enzyme active sites: Fluorine’s electronegativity perturbs hydrogen bonding and π-stacking in enzymes like β-galactosidase and ribonucleotide reductase .

  • Structural stability: Halogenation increases thermal stability in bacteriorhodopsin by 5–10°C compared to wild-type .

Table 2: Case Studies in Protein Engineering

ProteinObserved Effect of FluorinationReference
E. coli β-galactosidaseReduced catalytic efficiency (kcat30%k_{\text{cat}} \downarrow 30\%)
Ribonucleotide reductaseAltered radical transfer kinetics (\Delta E^\circ' = +395 \, \text{mV})
5-HT₃ receptorDisrupted agonist binding (Kd10-foldK_d \uparrow 10\text{-fold})

Spectroscopic Probes

  • EPR/ENDOR spectroscopy: The fluorine atom enhances hyperfine coupling constants, enabling precise mapping of radical intermediates in enzymes .

  • Fluorescence quenching: Fluorination red-shifts tyrosine’s UV absorption (λmax=275282nm\lambda_{\text{max}} = 275 \rightarrow 282 \, \text{nm}), aiding in protein folding studies .

ParameterValueSource
GHS PictogramExclamation mark (GHS07)
Hazard StatementsH315, H319 (skin/eye irritation)
Precautionary MeasuresP264, P280, P305+P351+P338

Research Advancements

Computational Modeling

Molecular dynamics simulations using AMBER ff15ipq force field reveal:

  • Backbone conformity: Fluorination minimally perturbs Φ/Ψ dihedral angles (ΔΔG<0.5kcal/mol\Delta \Delta G < 0.5 \, \text{kcal/mol}) .

  • Solvent interactions: Fluorinated side chains exhibit 20% lower hydration entropy, stabilizing hydrophobic cores .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator